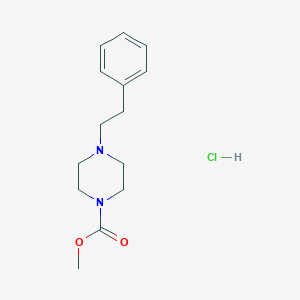

methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride

Description

Methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride is a piperazine derivative characterized by a 2-phenylethyl substituent at the 4-position of the piperazine ring and a methyl carboxylate group at the 1-position. This compound is cataloged under the reference code 10-F656944 by CymitQuimica . Its structure combines lipophilic (2-phenylethyl) and polar (carboxylate) moieties, making it a versatile intermediate in medicinal chemistry for synthesizing bioactive molecules. The hydrochloride salt enhances solubility, a critical factor for pharmacokinetic optimization.

Properties

IUPAC Name |

methyl 4-(2-phenylethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-18-14(17)16-11-9-15(10-12-16)8-7-13-5-3-2-4-6-13;/h2-6H,7-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSQMAWDBYFXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCN(CC1)CCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are efficient and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological pathways and interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-phenylethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

4-(4-Methylphenylcarbonyl)piperazine-1-carboxylate Derivatives

- Structure : Compound 9 (4-(4-methylphenylcarbonyl)piperazine-1-carboxylate) and its deprotected analog 10 (4-methylbenzoylpiperazine hydrochloride) feature a 4-methylbenzoyl group instead of 2-phenylethyl .

- Synthesis : Acylation of N-BOC piperazine with 4-methylbenzoyl chloride yields compound 9, followed by HCl-mediated deprotection to form 10 .

Omecamtiv Mecarbil (Cardiac Myosin Activator)

- Structure : Methyl 4-(2-fluoro-3-(3-(6-methylpyridin-3-yl)ureido)benzyl)piperazine-1-carboxylate .

- Functional Groups : Incorporates a fluorinated benzyl group and a urea-linked pyridinyl moiety.

- Application : Used clinically to enhance cardiac muscle contractility. The fluorine atom and urea group improve target specificity and metabolic stability compared to the simpler 2-phenylethyl analog .

tert-Butyl 4-[3-(Methanesulfonyloxy)propyl]piperazine-1-carboxylate Hydrochloride

1-Diphenylmethyl-4-[3-(4-Fluorobenzoyl)propyl]piperazine Dihydrochloride

1-(4-Fluorobenzyl)piperazine Derivatives

- Structure : Fluorobenzyl substituents at the 4-position .

- Electronic Effects : The fluorine atom induces electron-withdrawing effects, altering piperazine basicity and hydrogen-bonding capacity. This contrasts with the electron-neutral 2-phenylethyl group in the target compound .

Comparative Data Table

Stability and Degradation Considerations

- Methyl Carboxylate vs. tert-Butyl Carbamate : Methyl esters (e.g., target compound) are prone to hydrolysis under acidic or enzymatic conditions, whereas tert-butyl carbamates (e.g., compound in ) resist degradation in simulated gastric fluid .

- Substituent Effects : Bulky groups like diphenylmethyl or sulfonyloxypropyl enhance stability by steric hindrance, while smaller groups (e.g., 2-phenylethyl) may increase metabolic liability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.